Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C₉H₁₄O₅ and a molecular weight of 202.20 g/mol . This compound is characterized by its unique spiro structure, which includes a trioxaspiro ring system. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of ethyl acetoacetate with a suitable diol under acidic conditions. The reaction proceeds through a series of steps, including esterification and cyclization, to form the spiro ring system . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds share a similar spiro ring system but differ in the number of oxygen atoms and ring size.
1,3,7-Triazaspiro[4.4]nonane-2,4-Dione: These compounds have a spiro structure with nitrogen atoms, offering different chemical properties and biological activities.
Uniqueness
Ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spiro ring system, which imparts distinct chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H14O5 |
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Molecular Weight |
202.20 g/mol |
IUPAC Name |
ethyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C9H14O5/c1-2-13-8(10)7-9(14-7)5-11-3-4-12-6-9/h7H,2-6H2,1H3 |
InChI Key |
HXRCEDZMCSXKDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)COCCOC2 |
Origin of Product |
United States |
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